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molecular formula C9H11ClN2 B8694718 3-chloro-N-cyclobutylpyridin-2-amine

3-chloro-N-cyclobutylpyridin-2-amine

Cat. No. B8694718
M. Wt: 182.65 g/mol
InChI Key: ISSNPIPSIYLFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Pd2(dba)3 (0.014 g, 0.02 mmol), 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.019 g, 0.03 mmol) and toluene (8 mL) was added to a flask. 2-bromo-3-chloropyridine (0.4 g, 2.08 mmol), cyclobutanamine (0.177 g, 2.49 mmol) and sodium 2-methylpropan-2-olate (0.348 g, 3.62 mmol) was added, the mixture bubbled with N2 for 5 min, then the reaction was heated to 115 °C in an oil-bath under nitrogen. LC-MS 1h: 33% product, 21% sm left. The reaction was cooled to rt and the solvent was evaporated. The residue was purified by automated flash chromatography on a 50g column. A gradient from 0% to 50% of EtOAc in heptane over 15CV was used as mobile phase. The product was collected using the wavelength 245 and 311 nm, relevant fractions pooled and evaporated to give 95 mg clear oil. 1H-NMR: OK, some extra small peaks in aromatic region (sm or dba?). 1H NMR (400 MHz, CDCl3) d 1.65 - 2.01 (m, 4H), 2.45 (dtd, 2H), 4.54 (h, 1H), 6.49 (dd, 1H), 7.41 (dd, 1H), 8.01 (dd, 1H). Expected Number of Hs: 11 Assigned Hs: 10, NH not assigned. LC-MS: OK, 86% product. M+1=183 found.
Quantity
0.00362 mol
Type
reagent
Reaction Step One
Quantity
0.008 L
Type
solvent
Reaction Step Two
Quantity
0.00249 mol
Type
reactant
Reaction Step Three
Quantity
0.00208 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
732
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
Quantity
0.00362 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.008 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00249 mol
Type
reactant
Smiles
C1CC(C1)N
Step Four
Name
Quantity
0.00208 mol
Type
reactant
Smiles
C1=CC(=C(N=C1)Br)Cl
Step Five
Name
Quantity
3.12e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
1.58e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CC(C1)NC2=C(C=CC=N2)Cl
Measurements
Type Value Analysis
YIELD 25.02%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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